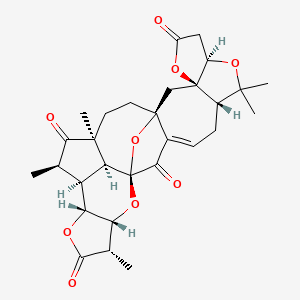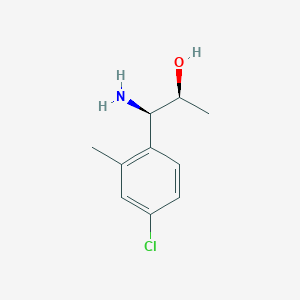
(1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. The compound features an amino group, a chlorinated aromatic ring, and a secondary alcohol, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with 4-chloro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a reductive amination process, using reagents like ammonium formate and palladium on carbon (Pd/C) as a catalyst.
Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and advanced chiral resolution techniques are often employed to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of the corresponding ketone
Reduction: Regeneration of the secondary alcohol
Substitution: Formation of N-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites, while the aromatic ring can engage in π-π stacking interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(4-bromo-2-methylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(4-iodo-2-methylphenyl)propan-2-OL
Uniqueness
Compared to its analogs, (1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL exhibits unique reactivity due to the presence of the chlorine atom, which can participate in various halogen bonding interactions
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |
InChI Key |
TVIZKHYDNFUQMC-XVKPBYJWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)[C@H]([C@H](C)O)N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
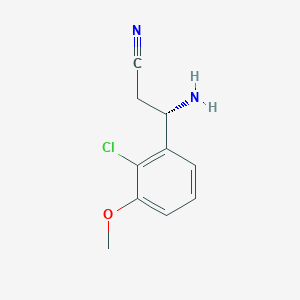
![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)

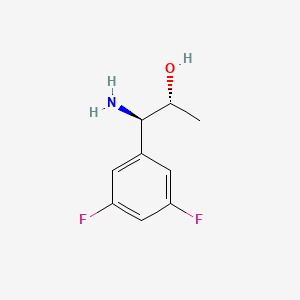

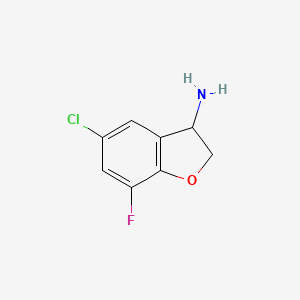
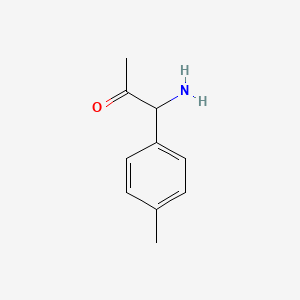
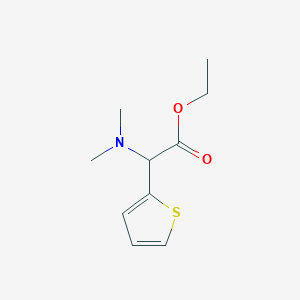
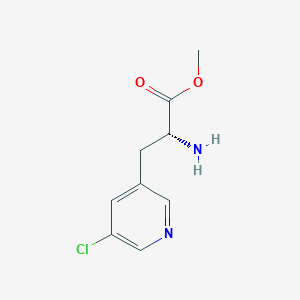
![4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
